molecular formula C15H14N2OS2 B2494917 N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea CAS No. 65069-50-3

N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea

Cat. No. B2494917
CAS RN: 65069-50-3
M. Wt: 302.41
InChI Key: AWENPGVEOVOLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzoyl-N’-[4-(methylsulfanyl)phenyl]thiourea” is a chemical compound with the molecular formula C15H14N2OS2 . It is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of N-benzoyl-N’-[4-(methylsulfanyl)phenyl]thiourea and similar compounds has been described in the literature. For instance, N-aroyl-N’-[4’-cyanophenyl]thioureas were synthesized in high yield via different applications of aroyl isocyanate and 4-aminobenzonitrile . Another study found that N,N-Dimethylformamide (DMF) can act as both a solvent and a catalyst in the synthesis of benzothiazoles from N-benzoyl-N’-[2,4,6-trichlorophenyl]thiourea .


Molecular Structure Analysis

The molecular structure of N-benzoyl-N’-[4-(methylsulfanyl)phenyl]thiourea has been analyzed in several studies. For example, the crystal structure of N-benzoyl-N’-[4’-cyanophenyl]thiourea was determined by an X-ray single-crystal technique . The intramolecular hydrogen bond and intermolecular hydrogen interactions in the crystal structure were interpreted .


Chemical Reactions Analysis

The chemical reactions involving N-benzoyl-N’-[4-(methylsulfanyl)phenyl]thiourea have been studied. For instance, a new reaction was found by dissolving N-benzoyl-N’-[2,4,6-trichlorophenyl]thiourea in DMF and evaporating the solvent slowly to grow single crystals .

Mechanism of Action

While the specific mechanism of action for N-benzoyl-N’-[4-(methylsulfanyl)phenyl]thiourea is not mentioned in the retrieved papers, similar compounds such as N-phenyl (thio)urea herbicides are known to inhibit photosynthesis by blocking the Q B plastoquinone binding site of photosystem II .

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-20-13-9-7-12(8-10-13)16-15(19)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWENPGVEOVOLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea

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